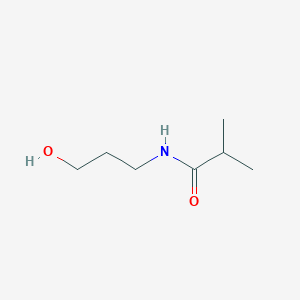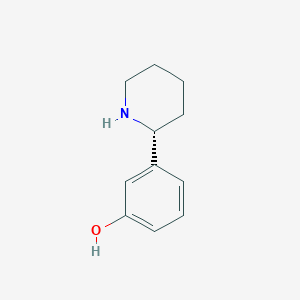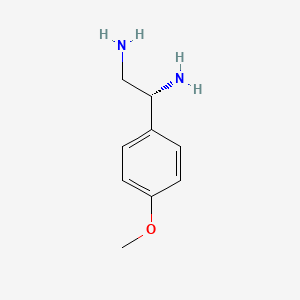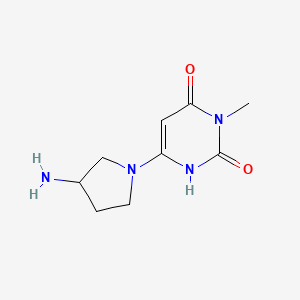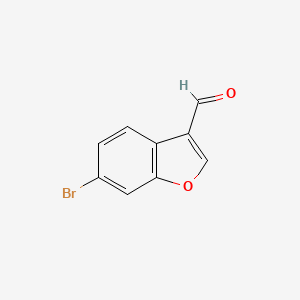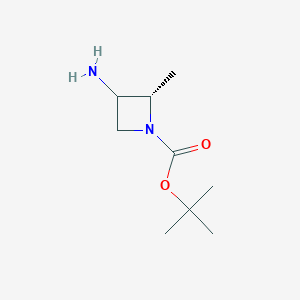
tert-butyl(2S)-3-amino-2-methylazetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(2S)-3-amino-2-methylazetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique structural properties and biological activities. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Méthodes De Préparation
The synthesis of tert-butyl(2S)-3-amino-2-methylazetidine-1-carboxylate typically involves the protection of the amino group and the formation of the azetidine ring. One common method involves the use of tert-butyl chloroformate to protect the amino group, followed by cyclization to form the azetidine ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane . Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .
Analyse Des Réactions Chimiques
tert-Butyl(2S)-3-amino-2-methylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Applications De Recherche Scientifique
tert-Butyl(2S)-3-amino-2-methylazetidine-1-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-butyl(2S)-3-amino-2-methylazetidine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound for its targets. The azetidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
tert-Butyl(2S)-3-amino-2-methylazetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (2S)-(p-tolylsulfonyloxy)propionate: This compound also contains a tert-butyl group and an azetidine ring, but with different substituents.
tert-Butyloxycarbonyl-protected amino acids: These compounds have a similar tert-butyl protecting group but are used in different contexts, such as peptide synthesis.
Propriétés
Formule moléculaire |
C9H18N2O2 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
tert-butyl (2S)-3-amino-2-methylazetidine-1-carboxylate |
InChI |
InChI=1S/C9H18N2O2/c1-6-7(10)5-11(6)8(12)13-9(2,3)4/h6-7H,5,10H2,1-4H3/t6-,7?/m0/s1 |
Clé InChI |
KMNTYEYDNBONGP-PKPIPKONSA-N |
SMILES isomérique |
C[C@H]1C(CN1C(=O)OC(C)(C)C)N |
SMILES canonique |
CC1C(CN1C(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




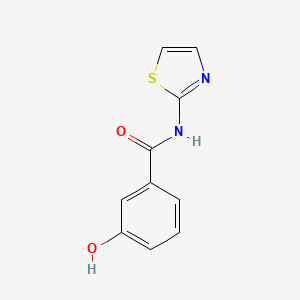

![1-Ethyl-3-(3-methoxyphenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13037372.png)
